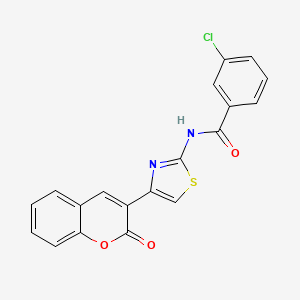
3-chloro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of thiazole and chromene . Thiazoles are known for their diverse biological activities, such as anti-inflammatory and analgesic activity . Chromenes, on the other hand, are known for their significant biological and pharmacological activities, including anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, antiviral, and cholinesterase inhibitory properties .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, coumarin-chalcone hybrid molecules were synthesized using various aromatic aldehydes . In another study, 2-[(N-substituted imino)chromenes reacted intramolecularly in acidic anhydrous media to produce derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic methods . For example, the ester was completely characterized by mass spectrometry, IR, UV–Vis, 1D, and 2D NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For instance, it was found that in acidic anhydrous media, 2-(N-substituted imino)chromenes reacted intramolecularly to produce expected derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For instance, the yield, melting point, and NMR data of some compounds have been reported .Scientific Research Applications
Synthesis and Biological Activities
3-chloro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide and related compounds have been extensively studied for their synthesis methods and potential biological activities. A novel approach involves the ultrasound-promoted rapid synthesis of thiazole derivatives bearing a coumarin nucleus, demonstrating potent cytotoxic activities against human keratinocytes (HaCaT cells). This highlights the compound's relevance in the development of new cytotoxic agents (Gomha & Khalil, 2012).
Another study focuses on the synthesis and characterization of chromone–thiazole hybrids as potential ligands for human adenosine receptors, underlining the compound's significance in therapeutic applications for diseases where adenosine receptors are key targets (Cagide et al., 2015).
Antimicrobial and Antitumor Activities
Coumarin-thiazole derivatives have been synthesized and evaluated for their antimicrobial activities. One such study demonstrated the synthesis of a coumarin-thiazole derivative with significant antimicrobial activity, showcasing its potential application in antimicrobial polyurethane coatings (El‐Wahab et al., 2014). This indicates the compound's utility in enhancing the antimicrobial properties of polyurethane varnishes.
Additionally, certain derivatives have been identified for their selective inhibitory activity against tumor-associated carbonic anhydrase isoforms, presenting a promising avenue for cancer therapy by targeting specific enzymes involved in tumor progression (Bozdağ et al., 2017).
Sensor Applications and Live Cell Imaging
Coumarin benzothiazole derivatives have been synthesized and investigated for their properties as chemosensors for cyanide anions. These compounds, through a Michael addition reaction, allow for the visual detection of cyanide, highlighting their potential in environmental monitoring and safety applications (Wang et al., 2015).
Furthermore, a novel Schiff base fluorescent probe based on coumarin and benzothiazole has been developed for the sequential detection of Al3+ and pyrophosphate ions, with applications in live cell imaging. This underscores the compound's utility in biological research and diagnostics (Li et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit diverse biological activities, including anti-inflammatory , antibacterial , antifungal , and anticoagulant effects .
Mode of Action
It’s worth noting that similar compounds have been reported to exhibit anti-inflammatory activity . This suggests that the compound may interact with targets involved in the inflammatory response, potentially inhibiting key enzymes or signaling pathways.
Biochemical Pathways
Given the reported anti-inflammatory activity of similar compounds , it’s plausible that this compound may affect pathways involved in the inflammatory response. For instance, it could potentially inhibit the production or activity of pro-inflammatory cytokines, or it could interfere with the signaling pathways that trigger an inflammatory response.
Pharmacokinetics
The presence of a chlorine atom in the compound could potentially increase its potency and improve its solubility , which could enhance its bioavailability.
Result of Action
Given the reported anti-inflammatory activity of similar compounds , it’s plausible that this compound could reduce inflammation at the molecular and cellular levels, potentially by inhibiting the production or activity of pro-inflammatory cytokines or by interfering with inflammatory signaling pathways.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-chloro-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClN2O3S/c20-13-6-3-5-12(8-13)17(23)22-19-21-15(10-26-19)14-9-11-4-1-2-7-16(11)25-18(14)24/h1-10H,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCJKCXFTFVGSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(4-fluorobenzyl)-1-[(4-vinylbenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2757544.png)
![6-(2,2-dimethoxyethyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2757545.png)
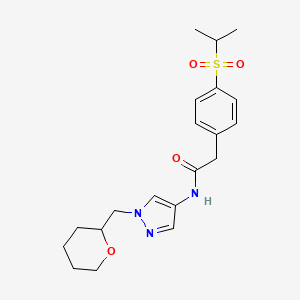
![[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B2757547.png)
![5-phenyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thione](/img/structure/B2757548.png)
![[(3S)-3,4-dihydro-1H-2-benzopyran-3-yl]methanamine](/img/structure/B2757551.png)
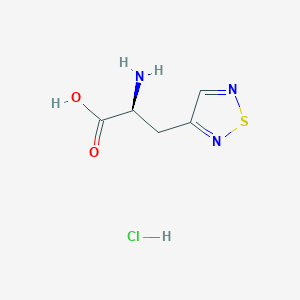
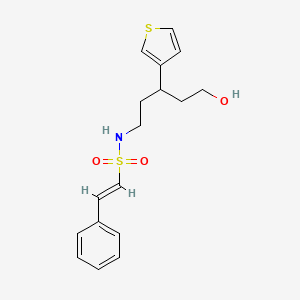

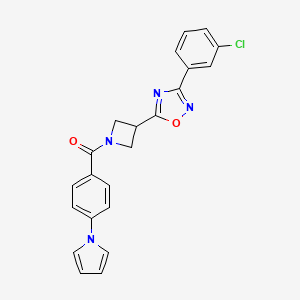
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide](/img/structure/B2757558.png)
